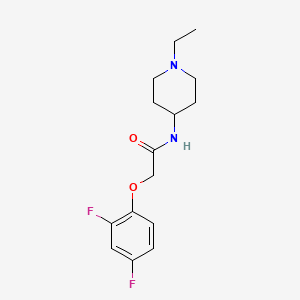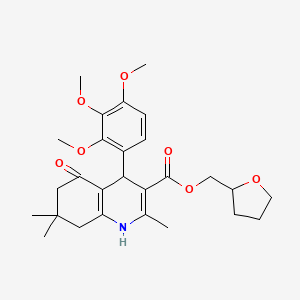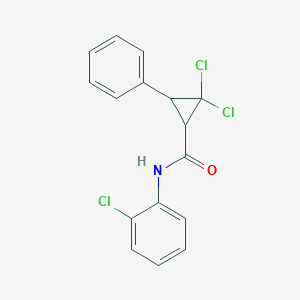
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCPA, is a cyclopropane herbicide that is widely used in agricultural practices. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It is classified as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.
作用機序
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, this compound disrupts the normal growth and development of weeds, ultimately leading to their death.
Biochemical and physiological effects:
Studies have shown that this compound can have toxic effects on non-target organisms such as earthworms and aquatic organisms. This compound has been shown to cause reproductive and developmental toxicity in rats and mice.
実験室実験の利点と制限
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is a widely used herbicide in agricultural practices, making it readily available for laboratory experiments. However, its potential toxicity to non-target organisms must be taken into consideration when designing experiments.
将来の方向性
Future research on 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide could focus on developing more environmentally friendly alternatives to this herbicide. Additionally, studies could be conducted to explore the potential use of this compound as a fungicide in crop protection. Further research could also investigate the potential health effects of this compound exposure in humans.
合成法
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is synthesized by the reaction of 2-chloroacetamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to yield this compound.
科学的研究の応用
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control annual grasses and broadleaf weeds in a variety of crops including corn, soybeans, and potatoes. This compound has also been studied for its potential use as a fungicide.
特性
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-11-8-4-5-9-12(11)20-15(21)14-13(16(14,18)19)10-6-2-1-3-7-10/h1-9,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCOMVUSQSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

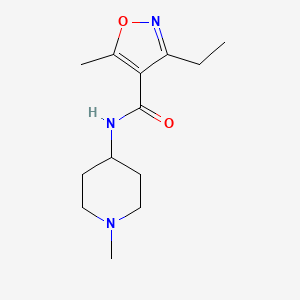
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
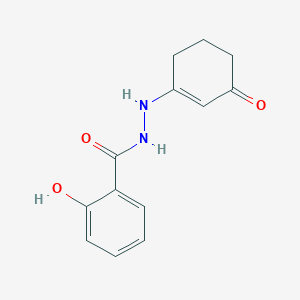
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)
